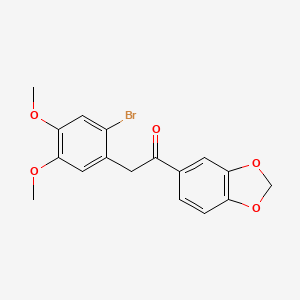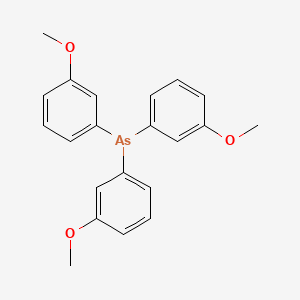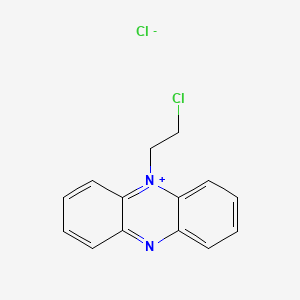
Cyclotetrahexacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclotetrahexacontane is a cycloalkane with a molecular formula of C₆₄H₁₂₈. As a member of the cycloalkane family, it is characterized by a ring structure composed entirely of carbon and hydrogen atoms. Cycloalkanes are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms. This compound, with its large ring structure, is a unique and relatively rare compound in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclotetrahexacontane can be achieved through various methods, including:
Ring-Closing Metathesis: This method involves the formation of a large ring by the reaction of a diene with a suitable catalyst, such as a ruthenium-based catalyst. The reaction conditions typically include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane.
Cyclization of Linear Precursors: Linear alkanes with appropriate chain lengths can be cyclized using strong acids or bases under controlled conditions to form the desired cycloalkane.
Industrial Production Methods: Industrial production of this compound is not common due to its limited applications and the complexity of its synthesis. when required, it can be produced using large-scale ring-closing metathesis or other cyclization techniques in specialized chemical manufacturing facilities.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclotetrahexacontane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form cycloalkanones or cycloalkanols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to form cycloalkanes with fewer carbon atoms.
Substitution: Halogenation reactions can introduce halogen atoms into the cycloalkane ring using reagents like chlorine or bromine under UV light or heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts, elevated temperatures and pressures.
Substitution: Chlorine or bromine, UV light or heat.
Major Products Formed:
Oxidation: Cycloalkanones, cycloalkanols.
Reduction: Smaller cycloalkanes.
Substitution: Halogenated cycloalkanes.
Wissenschaftliche Forschungsanwendungen
Cyclotetrahexacontane has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactivity of large cycloalkanes. It helps in understanding ring strain and conformational analysis.
Biology: Investigated for its potential interactions with biological membranes and proteins due to its large hydrophobic ring structure.
Medicine: Explored for its potential use in drug delivery systems, where its large ring structure can encapsulate therapeutic molecules.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of cyclotetrahexacontane primarily involves its interactions with other molecules through hydrophobic interactions. Its large ring structure allows it to encapsulate smaller molecules, making it useful in applications such as drug delivery. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane (C₆H₁₂): A smaller cycloalkane with six carbon atoms.
Cyclooctane (C₈H₁₆): An eight-carbon cycloalkane.
Cyclododecane (C₁₂H₂₄): A twelve-carbon cycloalkane.
Comparison: Cyclotetrahexacontane is unique due to its large ring size, which imparts distinct physical and chemical properties compared to smaller cycloalkanes. Its large ring structure results in lower ring strain and different conformational behavior. Additionally, its ability to encapsulate other molecules sets it apart from smaller cycloalkanes, making it valuable in specific scientific and industrial applications.
Eigenschaften
CAS-Nummer |
91686-93-0 |
|---|---|
Molekularformel |
C64H128 |
Molekulargewicht |
897.7 g/mol |
IUPAC-Name |
cyclotetrahexacontane |
InChI |
InChI=1S/C64H128/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-56-58-60-62-64-63-61-59-57-55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-64H2 |
InChI-Schlüssel |
NZIDCKBMORPSMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane]](/img/structure/B14351440.png)

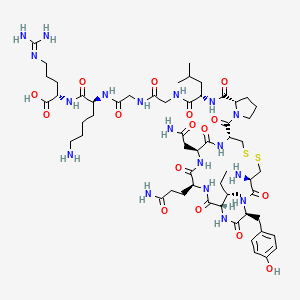
![Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate](/img/structure/B14351461.png)
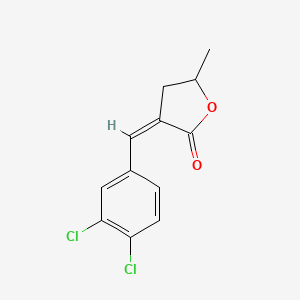
![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351472.png)

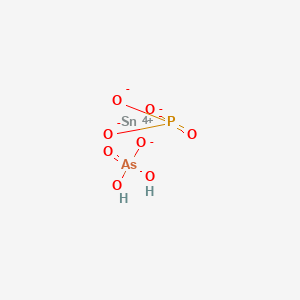
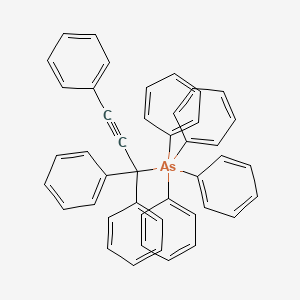
![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)
![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
